molecular formula C10H18ClN3S B15257617 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride

Cat. No.: B15257617
M. Wt: 247.79 g/mol
InChI Key: REUOJXHAWRTYJZ-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that features a piperidine ring substituted with a sulfanyl group linked to a methylated imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a piperidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18ClN3S

Molecular Weight

247.79 g/mol

IUPAC Name

2-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH/c1-13-7-6-12-10(13)14-8-9-4-2-3-5-11-9;/h6-7,9,11H,2-5,8H2,1H3;1H

InChI Key

REUOJXHAWRTYJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2CCCCN2.Cl

Origin of Product

United States

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